6-(2-Amino-1,3-thiazol-4-yl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one
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Description
6-(2-Amino-1,3-thiazol-4-yl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one is a useful research compound. Its molecular formula is C12H12N4OS and its molecular weight is 260.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Heterocyclic Compound Synthesis : Studies have demonstrated methods for synthesizing heterocycles, including thiazolopyrimidines, which are structurally related to the compound . These methods involve reactions with various reagents under specific conditions to yield compounds with potential biological activities (Abdel-Mohsen, 2003). Moreover, solvent-free conditions have been explored for creating diverse heterocycles, indicating a move towards more environmentally friendly synthesis methods (Martins et al., 2009).
Biological Activities
Antimicrobial and Antifungal Properties : Novel thiazolidinone analogues, including structures similar to our compound of interest, have shown significant antimicrobial and antifungal activities. These compounds were synthesized using microwave irradiation in solvent-free conditions, highlighting their potential as bioactive agents (Adhikari et al., 2012).
Anticancer Activity : Research on 4-tetrazolyl-substituted 3,4-dihydroquinazolines, through a one-pot sequential process involving Ugi-azide and Palladium-catalyzed reactions, revealed compounds with inhibitory effects on breast cancer cells. This study underscores the potential of structurally related compounds in synthesizing and medicinal chemistry for cancer treatment (Xiong et al., 2022).
Antimalarial Agents : The synthesis and evaluation of benzoxazines and quinazolines as antimalarial agents have shown promising results. These compounds, designed to mimic intramolecular hydrogen bonds, demonstrated efficacy against Plasmodium species, showcasing the potential of quinazoline derivatives in antimalarial drug development (Gemma et al., 2012).
Antituberculosis and Cytotoxicity
Tuberculosis Treatment : Synthesis of 3-heteroarylthioquinoline derivatives and their evaluation against Mycobacterium tuberculosis highlighted some compounds as highly active, offering a new avenue for TB treatment research. These findings emphasize the importance of structural modifications in enhancing biological activity (Chitra et al., 2011).
Photoluminescence Properties : Research into mixed-ligand Zn(II) complexes of quinazolines revealed their photoluminescence properties, suggesting applications in materials science and as potential probes or sensors (Burlov et al., 2016).
Properties
IUPAC Name |
6-(2-amino-1,3-thiazol-4-yl)-3-methyl-1,4-dihydroquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c1-16-5-8-4-7(10-6-18-11(13)14-10)2-3-9(8)15-12(16)17/h2-4,6H,5H2,1H3,(H2,13,14)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECFCLHDNOLZIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)C3=CSC(=N3)N)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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